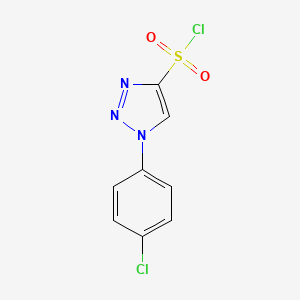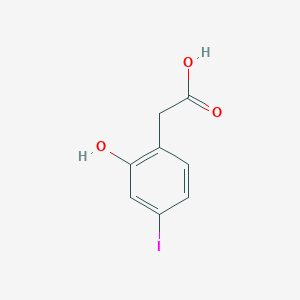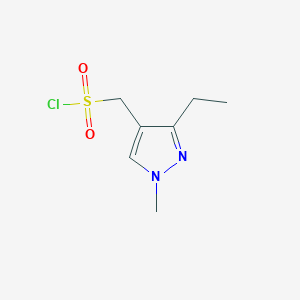
(3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 3, a methyl group at position 1, and a methanesulfonyl chloride group at position 4 of the pyrazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonyl chloride typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically isolated and purified using large-scale crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Reduction Reactions: Reduction of the methanesulfonyl chloride group can lead to the formation of methanesulfonyl hydride derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfone Derivatives: Formed by oxidation reactions.
Methanesulfonyl Hydride Derivatives: Formed by reduction reactions.
Applications De Recherche Scientifique
(3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues in proteins.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonyl chloride involves its ability to react with nucleophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function and activity. The compound can inhibit enzymes by covalently modifying active site residues, leading to a loss of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
(3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of (3-Ethyl-1-methyl-1H-pyrazol-4-YL)methanesulfonyl chloride lies in its high reactivity due to the presence of the methanesulfonyl chloride group. This reactivity makes it a valuable reagent in organic synthesis and biochemical research, allowing for the modification of a wide range of nucleophilic compounds and biomolecules.
Propriétés
Formule moléculaire |
C7H11ClN2O2S |
|---|---|
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
(3-ethyl-1-methylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-7-6(4-10(2)9-7)5-13(8,11)12/h4H,3,5H2,1-2H3 |
Clé InChI |
QTAMKUCZJNNVSP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C=C1CS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate](/img/structure/B13237839.png)

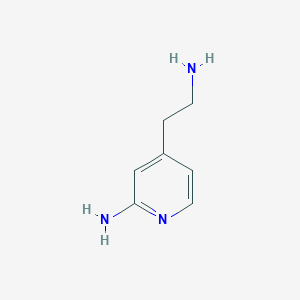
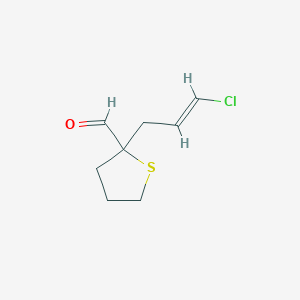
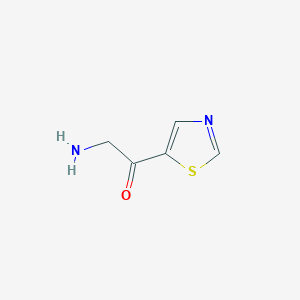
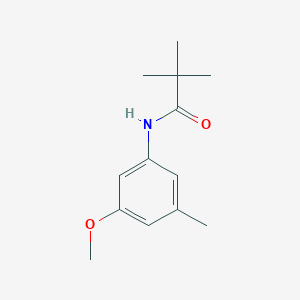
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B13237871.png)
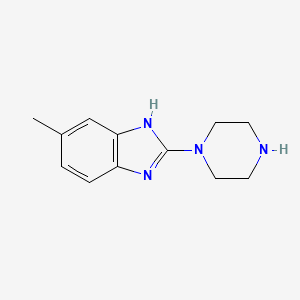
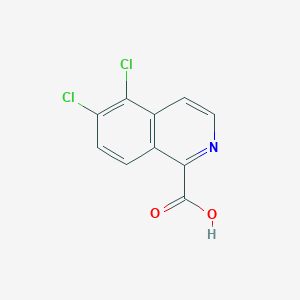
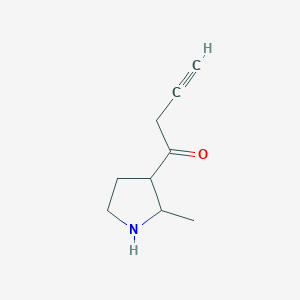
![4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)
